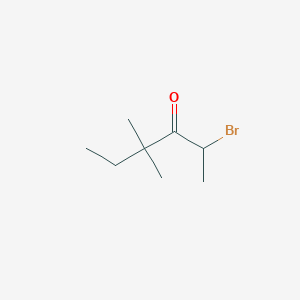
2-Bromo-4,4-dimethylhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-4,4-dimethylhexan-3-one” is a chemical compound with the molecular formula C8H15BrO . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “this compound” involves several steps and requires careful handling due to the reactivity of the compound . Unfortunately, the specific synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques such as density functional theory (DFT) and conformational analysis . The InChI code for the compound is 1S/C8H15BrO/c1-5-8(3,4)7(10)6(2)9/h6H,5H2,1-4H3 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and require careful control of conditions. Unfortunately, the specific details of these reactions are not available in the resources I have .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been studied. It has a molecular weight of 207.11 g/mol . Other properties like boiling point, density, etc., are not specified in the available resources.Aplicaciones Científicas De Investigación
Facile Synthesis and Crystal Structures : The compound has been utilized in the facile synthesis and structural analysis of brominated oligomers, showing potential for the formation of helical structures and exhibiting unique redox properties (Ito et al., 2002).
Photochemical Reactions : It's involved in photochemical reactions, leading to the formation of diverse products including symmetrical photodimers, showcasing its reactivity under specific light conditions (Shoppee & Wang, 1975).
Ring Expansion Studies : The compound plays a role in ring expansion reactions, contributing to the formation of complex structures like alumacyclonona-tetraene, which demonstrates its utility in advanced chemical synthesis (Agou et al., 2015).
Lithiation Processes : It's used in the lithiation of dimers, serving as a formal equivalent in the synthesis of substituted pyrrole-2-carboxaldehydes, highlighting its role in fine-tuning chemical structures (Muchowski & Hess, 1988).
Molecular Structure Analysis : The compound is instrumental in the study of molecular structures of heterocycles, aiding in the understanding of complex molecular arrangements and properties (Martins et al., 1998).
Synthesis of Building Blocks : It's used in the synthesis of various building blocks with quaternary centers, demonstrating its versatility in organic synthesis (Jauch, 2000).
N-Polyfluoroalkylated Heterocycles Synthesis : This compound is involved in synthesizing N-polyfluoroalkylated heterocycles, indicating its applicability in creating specialized molecular structures (Kolomeitsev et al., 1996).
Homogeneous Catalysis Ligand Synthesis : It aids in synthesizing ligands for homogeneous catalysis, highlighting its potential in catalytic processes (César et al., 2002).
Spectroscopic Properties and Structure Investigation : The compound assists in the spectroscopic investigation of other complex molecules, contributing to the understanding of molecular electronic properties and structural changes upon excitation (Kirilova et al., 2018).
Combustion Chemistry Studies : It's relevant in the study of combustion chemistry, aiding in understanding the combustion behavior of complex hydrocarbon fuels (Sarathy et al., 2014).
Degradation Kinetics Analysis : The compound is used in determining the degradation kinetics of complex chemicals, showcasing its role in stability studies (Dabbene et al., 1997).
Synthesis and Kinetics Studies : It's involved in synthesizing chromene derivatives and investigating their kinetics, emphasizing its importance in drug development and biological activity research (Asheri et al., 2016).
Formation of Cyclopropanes and Heterocycles : The compound is crucial in reactions leading to the formation of cyclopropanes and heterocycles, indicating its role in creating complex cyclic structures (Farin˜a et al., 1987).
Photochemical Reduction Studies : Its role in the photochemical reduction process is studied, providing insights into the chemical transformations under light conditions (Hombrecher & Margaretha, 1982).
Structural Determination and Docking Studies : It aids in the structural determination and molecular docking studies of bromo-based chalcone derivatives, revealing its utility in drug design and molecular interaction analysis (Ramesh et al., 2020).
Practical Synthesis of Intermediates : The compound is used in the practical synthesis of important intermediates for anti-inflammatory agents, highlighting its pharmaceutical applications (Xu & He, 2010).
Dehydrobromination Studies : Its use in dehydrobromination reactions is explored, showcasing its potential in organic transformations (Grimshaw et al., 1972).
β-Oxoadipate Derivatives Synthesis : It contributes to the synthesis of β-oxoadipate derivatives and γ-oxo acids, demonstrating its role in the creation of complex organic compounds (Schick & Ludwig, 1992).
One-Pot Synthesis Methodology : The compound is key in one-pot synthesis methods, indicating its efficiency in reducing consumption and pollution in chemical synthesis (Zhou et al., 2013).
Intramolecular Electrocyclic Reactions : It's crucial in intramolecular electrocyclic reactions, aiding in the understanding of complex chemical reaction mechanisms (Shoppee & Lack, 1969).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-4,4-dimethylhexan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-5-8(3,4)7(10)6(2)9/h6H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVZQXASLUQBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

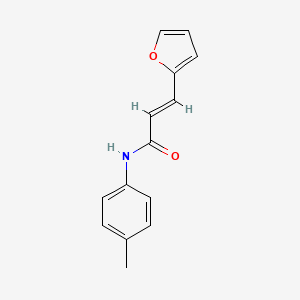
![[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2359474.png)
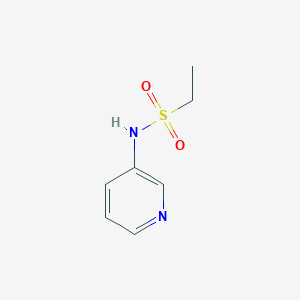

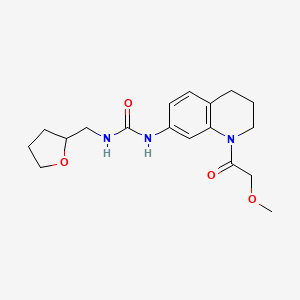

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-mesitylacetamide](/img/structure/B2359483.png)
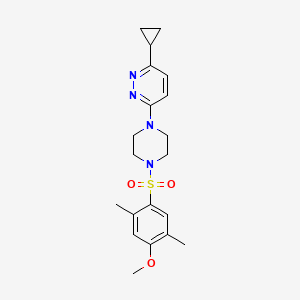
![4-[(Cyanoacetyl)amino]benzamide](/img/structure/B2359488.png)
![4-[6-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2359489.png)
![2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2359490.png)

![3-amino-N-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2359494.png)
